2-Nitro-5-propoxy-1-benzofuran
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Overview
Description
2-Nitro-5-propoxybenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Preparation Methods
The synthesis of 2-Nitro-5-propoxybenzofuran can be achieved through several methods. One common approach involves the nitration of benzofuran derivatives. For instance, the nitration of 2-unsubstituted benzofurans can be carried out using a mixture of nitric acid and acetic acid . Another method involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
2-Nitro-5-propoxybenzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Nitro-5-propoxybenzofuran has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Nitro-5-propoxybenzofuran involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis . In cancer treatment, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2-Nitro-5-propoxybenzofuran can be compared with other similar compounds, such as:
2-Nitrobenzofuran: Shares the nitro group but lacks the propoxy substituent.
5-Nitrobenzofuran: Similar structure but with the nitro group at a different position.
2-Nitro-5-methoxybenzofuran: Similar structure but with a methoxy group instead of a propoxy group.
The uniqueness of 2-Nitro-5-propoxybenzofuran lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
56897-14-4 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-nitro-5-propoxy-1-benzofuran |
InChI |
InChI=1S/C11H11NO4/c1-2-5-15-9-3-4-10-8(6-9)7-11(16-10)12(13)14/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
JMBDNJSAPJMGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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